7-Fluoro-3,11-Dithiatricyclo[11.2.2.15,9]octadeca-5,7,9(18),13,15,16-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
F-3,11-DITHIA-TRICYCLO(11.2.2.1(5,9))OCTADECA-1(16),5,7,9(18),13(17),14-HEXAENE: is a complex organic compound with the molecular formula C16H15FS2 . This compound is characterized by its unique tricyclic structure, which includes sulfur atoms and a fluorine atom, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of F-3,11-DITHIA-TRICYCLO(11.2.2.1(5,9))OCTADECA-1(16),5,7,9(18),13(17),14-HEXAENE involves multiple steps, typically starting with the preparation of the core tricyclic structure. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound .
Chemical Reactions Analysis
F-3,11-DITHIA-TRICYCLO(11.2.2.1(5,9))OCTADECA-1(16),5,7,9(18),13(17),14-HEXAENE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation and other substitution reactions can occur under specific conditions, often involving catalysts or specific reagents.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the tricyclic structure or the functional groups attached to it.
Scientific Research Applications
F-3,11-DITHIA-TRICYCLO(11.2.2.1(5,9))OCTADECA-1(16),5,7,9(18),13(17),14-HEXAENE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique chemical properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which F-3,11-DITHIA-TRICYCLO(11.2.2.1(5,9))OCTADECA-1(16),5,7,9(18),13(17),14-HEXAENE exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
F-3,11-DITHIA-TRICYCLO(11.2.2.1(5,9))OCTADECA-1(16),5,7,9(18),13(17),14-HEXAENE can be compared with other similar compounds, such as:
14,15,16,17-TETRA-ME-3,11-DITHIA-18-AZA-TRICYCLO(11.2.2.1(5,9))OCTADECA-HEXAENE: This compound has a similar tricyclic structure but includes an additional nitrogen atom.
6,7,8-TRIBROMO-17,18-DI-ME-3,11-DITHIA-TRICYCLO(11.3.1.1(5,9))OCTADECA-HEXAENE: This variant includes bromine atoms and has a slightly different tricyclic configuration.
These comparisons highlight the uniqueness of F-3,11-DITHIA-TRICYCLO(11.2.2.1(5,9))OCTADECA-1(16),5,7,9(18),13(17),14-HEXAENE in terms of its specific atomic composition and structural arrangement.
Properties
CAS No. |
51760-24-8 |
---|---|
Molecular Formula |
C16H15FS2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
7-fluoro-3,11-dithiatricyclo[11.2.2.15,9]octadeca-1(16),5(18),6,8,13(17),14-hexaene |
InChI |
InChI=1S/C16H15FS2/c17-16-6-14-5-15(7-16)11-19-9-13-2-1-12(3-4-13)8-18-10-14/h1-7H,8-11H2 |
InChI Key |
UDOOVERTDOSWRF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=C(CSCC3=CC(=CC(=C3)CS1)F)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.